molecular formula C16H18N4O2 B2569856 2-(Pyridin-3-yl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone CAS No. 2034332-63-1

2-(Pyridin-3-yl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone

Cat. No.: B2569856
CAS No.: 2034332-63-1
M. Wt: 298.346
InChI Key: SHCDNPLRBASUJT-UHFFFAOYSA-N
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Description

2-(Pyridin-3-yl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone is a complex organic compound that features a pyridine ring, a pyrimidine ring, and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design and development.

Preparation Methods

The synthesis of 2-(Pyridin-3-yl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from simple amines and aldehydes.

    Attachment of the Pyrimidine Ring: The pyrimidine ring is introduced via nucleophilic substitution reactions, often using pyrimidine derivatives and appropriate leaving groups.

    Coupling with Pyridine: The final step involves coupling the pyridine ring with the piperidine-pyrimidine intermediate through a condensation reaction, often facilitated by catalysts and specific reaction conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process.

Chemical Reactions Analysis

2-(Pyridin-3-yl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common reagents used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions vary based on the specific reaction pathway and conditions used.

Scientific Research Applications

2-(Pyridin-3-yl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Pyridin-3-yl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

2-(Pyridin-3-yl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone can be compared with similar compounds, such as:

    2-(Pyridin-3-yl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propanone: This compound has a similar structure but with a propanone group instead of an ethanone group, which may affect its reactivity and biological activity.

    2-(Pyridin-3-yl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)butanone: This compound features a butanone group, potentially altering its physical and chemical properties compared to the ethanone derivative.

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct reactivity and potential biological activities.

Properties

IUPAC Name

2-pyridin-3-yl-1-(3-pyrimidin-4-yloxypiperidin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c21-16(9-13-3-1-6-17-10-13)20-8-2-4-14(11-20)22-15-5-7-18-12-19-15/h1,3,5-7,10,12,14H,2,4,8-9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHCDNPLRBASUJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=CN=CC=C2)OC3=NC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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